molecular formula C11H14BrN5O B15121374 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B15121374
M. Wt: 312.17 g/mol
InChI Key: PJPHEZLALYCDJY-UHFFFAOYSA-N
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Description

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromo-1H-pyrazole intermediate, which is then reacted with azetidine derivatives under controlled conditions to form the azetidinylmethyl intermediate. This intermediate is subsequently cyclized with appropriate reagents to form the final oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bromine substituent on the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 3-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2,4-oxadiazole stands out due to its unique combination of the pyrazole, azetidine, and oxadiazole rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H14BrN5O

Molecular Weight

312.17 g/mol

IUPAC Name

5-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H14BrN5O/c1-8-14-11(18-15-8)7-16-3-9(4-16)5-17-6-10(12)2-13-17/h2,6,9H,3-5,7H2,1H3

InChI Key

PJPHEZLALYCDJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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